2-Bromo-5-methyl-4-phenylpyridine
Description
2-Bromo-5-methyl-4-phenylpyridine is a brominated pyridine derivative featuring a methyl group at position 5 and a phenyl substituent at position 2. The bromine atom at position 2 enhances its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its planar pyridine core and electron-withdrawing bromine influence reactivity, while the methyl and phenyl groups contribute to steric and electronic modulation .
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
WLWLMYHFVSNJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 5-Methyl-4-phenylpyridine
Bromination at the 2-position of 5-methyl-4-phenylpyridine can be achieved using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The electron-deficient pyridine ring necessitates activating conditions or directing groups to achieve regioselectivity.
Key Reaction Conditions
- Reagents : NBS (1.1–1.3 equiv) with radical initiators (e.g., AIBN, benzoyl peroxide) in nonpolar solvents (CCl₄, hexane).
- Temperature : 75–80°C under reflux.
- Yields : 45–65% for analogous dibrominated pyridines.
For example, bromination of 2-bromo-5-methylpyridine with NBS and AIBN in CCl₄ selectively generates 2-bromo-5-(bromomethyl)pyridine. Adapting this protocol to 5-methyl-4-phenylpyridine would likely require optimization to suppress competing side reactions (e.g., bromination of the phenyl ring).
Cross-Coupling Strategies for Phenyl Group Installation
The 4-phenyl group can be introduced via transition-metal-catalyzed cross-coupling reactions, leveraging halogenated pyridine intermediates.
Suzuki-Miyaura Coupling at the 4-Position
A Suzuki coupling between 2-bromo-4-chloro-5-methylpyridine and phenylboronic acid offers a viable pathway. This method ensures precise installation of the phenyl group while retaining the 2-bromo substituent.
Representative Protocol
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv) in a DME/H₂O solvent system.
- Conditions : 80°C for 12 h.
- Yield : ~70% (inferred from analogous couplings).
This approach avoids competing bromine substitution due to the orthogonal reactivity of chloride under Suzuki conditions.
Ullmann-Type Coupling for Direct Arylation
For substrates lacking a preinstalled halogen at the 4-position, copper-mediated Ullmann coupling can directly arylize the pyridine ring.
Example Reaction
- Substrate : 2-Bromo-5-methylpyridine.
- Aryl Source : Iodobenzene.
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline.
- Solvent : DMSO at 110°C.
- Yield : ~50% (estimated for analogous systems).
Multi-Step Synthesis via Pyridine Ring Construction
Building the pyridine ring with preinstalled substituents offers an alternative to late-stage functionalization.
Hantzsch Dihydropyridine Cyclization
The Hantzsch synthesis assembles pyridines from diketones, aldehydes, and ammonia. Adapting this method:
Stepwise Process
- Diketone Preparation : Ethyl acetoacetate (5-methyl group precursor) and benzaldehyde (phenyl source) form a chalcone intermediate.
- Cyclization : Reaction with ammonium acetate in acetic acid generates 4-phenyl-5-methyl-1,4-dihydropyridine.
- Oxidation : Dehydrogenation with MnO₂ yields 5-methyl-4-phenylpyridine.
- Bromination : As described in Section 1.1.
Critical Parameters
- Oxidation Efficiency : MnO₂ in toluene at reflux achieves >90% conversion to the aromatic pyridine.
- Bromination Selectivity : Directed bromination at the 2-position remains challenging without ortho-directing groups.
Radical-Mediated Bromination Techniques
Recent advances in photoredox catalysis enable site-selective bromination under mild conditions.
Photoinduced C–H Bromination
A halogen-bonding complex between NBS and the pyridine substrate, when irradiated, generates bromine radicals for selective C–H functionalization.
Experimental Setup
- Light Source : 300 W visible-light lamp.
- Catalyst : 4-Phenylpyridine (10 mol%).
- Solvent : Dichloromethane at room temperature.
- Yield : 55–60% for analogous malonate brominations.
This method circumvents harsh thermal conditions and improves functional group tolerance.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:
| Method | Yield Range | Scalability | Regioselectivity | Complexity |
|---|---|---|---|---|
| Direct Bromination | 45–65% | Moderate | Moderate | Low |
| Suzuki Coupling | 60–70% | High | High | Medium |
| Hantzsch Cyclization | 30–50% | Low | Low | High |
| Photoredox Bromination | 50–60% | Moderate | High | Medium |
Key Observations :
- Suzuki Coupling offers the best balance of yield and selectivity but requires a halogenated precursor.
- Photoredox Bromination is ideal for late-stage functionalization but remains underdeveloped for electron-deficient aromatics.
Industrial-Scale Production Considerations
For large-scale synthesis, cost efficiency and safety dictate reagent choices:
- Solvent Selection : Replace CCl₄ with less toxic alternatives (e.g., chlorobenzene) in radical brominations.
- Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs in Suzuki reactions.
- Continuous-Flow Photoreactors : Enhance light penetration and reaction consistency in photoredox setups.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products may include pyridine N-oxides.
Reduction: Products can include reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-5-methyl-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is employed in the development of organic electronic materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Structural Analogues on Pyridine/Pyrimidine Scaffolds
Key Comparative Insights
Electronic and Steric Effects
- Halogen Substituents : Bromine at position 2 (pyridine) or 5 (pyrimidine) facilitates cross-coupling reactions. Chlorine in 5-Bromo-2-chloropyrimidin-4-amine increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) compared to purely brominated analogues .
- Amino vs. Phenyl Groups: The amino group in 2-Bromo-5-methylpyridin-4-amine enhances solubility and hydrogen-bonding capacity, making it preferable in medicinal chemistry over the phenyl group in the target compound .
- Methoxy vs. Methyl : 5-Bromo-2-(2-methoxyphenyl)pyridine’s methoxy group donates electrons via resonance, reducing pyridine ring electron deficiency compared to the methyl group in the target compound .
Physical Properties
- Melting Points : Halogenated pyrimidines (e.g., 5-Bromo-2-chloropyrimidin-4-amine, m.p. 460–461°C) exhibit higher melting points due to stronger intermolecular forces (halogen bonds, hydrogen bonds) compared to pyridine derivatives .
- Molecular Weight : Pyrimidine-based compounds (e.g., C₁₁H₉BrN₂) have lower molecular weights than phenyl-substituted pyridines (e.g., C₁₂H₁₀BrN), impacting pharmacokinetic properties like bioavailability .
Q & A
What are the most reliable synthetic routes for 2-Bromo-5-methyl-4-phenylpyridine, and how can reaction conditions be optimized?
A common method involves halogenation or cross-coupling reactions. For example, bromination of 5-methyl-4-phenylpyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in a solvent like DMF at 80°C) can introduce the bromine atom. Alternatively, Suzuki-Miyaura coupling between a brominated pyridine precursor and a phenylboronic acid derivative may be employed, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) . Optimization should focus on reaction time, temperature, and catalyst loading, monitored via TLC or HPLC.
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and bromine-induced deshielding).
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch ~550 cm⁻¹) and pyridine ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₀BrN: theoretical ~255.0 g/mol).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at the 2-position acts as a leaving group, enabling participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Its reactivity is enhanced by the electron-withdrawing pyridine ring, which polarizes the C-Br bond. Comparative studies with chloro analogs (e.g., 2-Chloro-5-methyl-4-phenylpyridine) show slower reaction kinetics due to weaker C-Cl bond activation, necessitating higher catalyst loadings .
What strategies can resolve contradictions in reported biological activity data for brominated pyridine derivatives?
Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or impurities. Mitigation strategies include:
- Purity Assessment : Use HPLC (>95% purity) and elemental analysis.
- Control Experiments : Test intermediates or analogs (e.g., 2-Bromo-5-methylpyridine) to isolate structure-activity relationships .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions .
How can researchers evaluate the environmental and toxicological risks of this compound?
While specific toxicity data is limited, analogs like 4-(2-methoxyphenyl)-2-phenylpyridine indicate acute toxicity risks requiring professional handling . Key steps include:
- PBT Assessment : Estimate persistence, bioaccumulation, and toxicity using computational tools (e.g., EPI Suite).
- Ecotoxicity Screening : Use Daphnia magna or algae assays for aquatic toxicity .
What role does this compound play in supramolecular chemistry?
The bromine and pyridine nitrogen enable hydrogen bonding and π-π stacking. For example, co-crystallization with carboxylic acids (e.g., sorbic acid) can form supramolecular architectures, analyzed via Hirshfeld surface analysis or X-ray diffraction . Such interactions are pivotal in designing molecular sensors or catalysts.
How does halogen substitution (Br vs. Cl) at the 2-position affect the physicochemical properties of 5-methyl-4-phenylpyridine derivatives?
Bromine increases molecular weight and polarizability, raising melting points and lipophilicity (logP). For instance, this compound (MW ~255.0) is less volatile than its chloro analog (MW ~210.5). UV-Vis spectra may also shift due to heavier atom effects .
What computational methods are suitable for modeling the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict orbital energies, charge distribution, and reaction pathways. Studies on similar compounds reveal bromine’s electron-withdrawing effect lowers HOMO-LUMO gaps, enhancing electrophilicity .
How can researchers validate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Heat at 40–60°C for 4–8 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV/Vis light (ICH Q1B guidelines).
- Humidity Tests : Store at 75% RH to assess hydrolysis .
What are the key differences between this compound and its structural analogs in catalytic applications?
Compared to 2-Bromo-5-methylpyridine, the 4-phenyl group enhances steric bulk, potentially reducing catalytic turnover in metal complexes. However, it improves solubility in nonpolar solvents, aiding homogeneous catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
